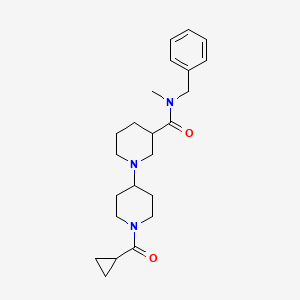
2,4-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves novel and efficient methods that can provide insights into the synthesis of 2,4-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide. For instance, a one-pot three-(in situ five-)component condensation reaction has been developed for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, offering an unexpected approach to synthesizing compounds with complex ring systems (Shaabani et al., 2009).
Molecular Structure Analysis
The analysis of molecular structure through X-ray crystallography, Hirshfeld surface analysis, and DFT calculations provides deep insights into the arrangement and interactions of molecules. For example, antipyrine derivatives have been synthesized and analyzed to reveal how intermolecular interactions, including hydrogen bonding and π-interactions, stabilize the crystal packing (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds can offer insights into the behavior of this compound. Research into the synthesis and electrophysiological activity of N-substituted imidazolylbenzamides has demonstrated the importance of specific functional groups in modulating chemical activity and potential biological applications (Morgan et al., 1990).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystal structure, are crucial for its characterization and application. Studies like the crystal structure, spectroscopy, and SEM analysis of N-(1,3-dioxoisoindolin-2yl)benzamide provide valuable data on these properties, contributing to a better understanding of similar compounds (Bülbül et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemicals, stability under various conditions, and potential for forming derivatives, are essential for the practical application of any compound. The synthesis and characterization of derivatives, as seen with the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, highlight the versatility and reactivity of similar compounds (Chau et al., 1982).
Wirkmechanismus
Target of Action
The compound, also known as Mobocertinib , primarily targets the epidermal growth factor receptor (EGFR) bearing mutations in the exon 20 region . EGFR is a cell surface protein that binds to epidermal growth factor, and its activation leads to cell proliferation and survival .
Mode of Action
Mobocertinib is an irreversible kinase inhibitor . It forms a covalent bond with the cysteine 797 in the EGFR active site, leading to sustained inhibition of EGFR enzymatic activity . The irreversible binding leads to increased potency via higher affinity binding, more sustained EGFR kinase activity inhibition, and greater overall selectivity .
Biochemical Pathways
The primary biochemical pathway affected by Mobocertinib is the EGFR signaling pathway . By inhibiting EGFR, Mobocertinib can disrupt the signaling pathway, leading to decreased cell proliferation and survival .
Pharmacokinetics
It is known that the compound is used in the treatment of non-small cell lung cancer
Result of Action
The molecular and cellular effects of Mobocertinib’s action primarily involve the inhibition of cell proliferation and survival . By inhibiting EGFR, the compound can disrupt cell signaling pathways, leading to decreased cell proliferation and survival .
Action Environment
The environment can influence the action, efficacy, and stability of Mobocertinib. It is known that the compound is used in the treatment of non-small cell lung cancer , suggesting that its efficacy may be influenced by factors such as the tumor microenvironment
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(1,3-dioxoisoindol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-7-4-5-8(10(17)6-7)13(20)18-11-3-1-2-9-12(11)15(22)19-14(9)21/h1-6H,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUSLEJXARRRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2H-1,2,3-benzotriazol-2-ylacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5498677.png)
![1-[(1,3-dimethylpyrrolidin-3-yl)methyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5498694.png)
![N-(2-(2-furyl)-1-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}vinyl)benzamide](/img/structure/B5498707.png)
![2-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-N-ethyl-N-methylpropanamide](/img/structure/B5498718.png)
![N,N,4-trimethyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5498722.png)

![3-ethyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5498740.png)
![1,3-dimethyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B5498744.png)
![1'-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5498749.png)

![N-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-L-phenylalaninamide](/img/structure/B5498761.png)

![1-(methylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5498772.png)
![1-(2-fluorobenzoyl)-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5498780.png)